molecular formula C18H17BrO4 B2840543 (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 284488-41-1

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2840543
CAS RN: 284488-41-1
M. Wt: 377.234
InChI Key: GHQYAKZDBZTTSS-RUDMXATFSA-N
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Description

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'BTPP' and has a molecular weight of 397.3 g/mol. BTPP is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Scientific Research Applications

Optical Properties and Semiconductor Applications

  • Nonlinear Optical Properties : (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and related chalcone derivatives exhibit significant linear optical, second and third-order nonlinear optical (NLO) properties. These properties, along with charge transport capabilities, suggest potential applications in semiconductor devices. The compound shows promise as an electron transport material in organic semiconductor devices due to its larger electron transfer integral values compared to hole ones (Shkir et al., 2019).

Chemical Structure and Synthesis

  • Molecular Structure Analysis : The molecular structure of a similar compound, (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, was studied, revealing the geometric configuration of its components. Understanding these molecular structures aids in the synthesis and potential application of these compounds in various fields (Escobar et al., 2012).

Biological Evaluations

  • Antibacterial Properties : A study on a similar compound, (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one, found it to possess antibacterial activities against gram-positive and gram-negative strains. This suggests potential medicinal applications of these compounds (Thanigaimani et al., 2015).

Pharmacological Activities

  • Anti-inflammatory and Gastroprotective Properties : Some chalcones, which are structurally similar to the compound , have been synthesized and evaluated for anti-inflammatory and gastroprotective properties. These compounds, like 1,3-diaryl propen-1-ones, have shown effectiveness in reducing inflammation and protecting against ulcers (Okunrobo et al., 2006).

Applications in Organic Synthesis

  • Synthesis of Natural Products : The 3,4,5-trimethoxyphenyl substructure, a component of the compound, is commonly found in natural products. Methods for introducing this group via carbon-carbon bond formation, such as through the generation of 3,4,5-trimethoxyphenyllithium, have implications for the synthesis of various natural products (Hoye & Kaese, 1982).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQYAKZDBZTTSS-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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